S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine
Description
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is a chemically modified nucleoside derivative where a 2-hydroxy-5-nitrobenzyl group is covalently attached to the sulfur atom at the 6-position of thioguanosine. This compound is structurally related to other benzyl-substituted thioguanosine analogs, such as S-(4-nitrobenzyl)-6-thioguanosine, which has been extensively studied for its inhibitory effects on Z-alpha1 antitrypsin (Z-α1AT) polymerization .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYSYYTDTHBG-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961437 | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41094-07-9 | |
| Record name | 2-Hydroxy-5-nitrobenzylthioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine typically involves the following steps:
Preparation of 2-Hydroxy-5-nitrobenzyl chloride:
Thioalkylation of Guanosine: The 2-hydroxy-5-nitrobenzyl chloride is then reacted with 6-thioguanosine under basic conditions to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfoxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions .
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and nucleic acid modifications .
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and proteins .
Industry: In the industrial sector, it may be used in the development of novel materials or as a component in specialized chemical formulations .
Mechanism of Action
The mechanism of action of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The nitrobenzyl moiety can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
S-(4-Nitrobenzyl)-6-thioguanosine
6-Thioguanosine (Unmodified)
Comparison
- The absence of a benzyl group in unmodified 6-thioguanosine limits its use in targeted protein inhibition but enhances its utility in RNA photocrosslinking and photodynamic therapy.
- S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine’s benzyl modification may confer site-specific binding advantages but could reduce RNA incorporation efficiency.
6-Thioguanosine Monophosphate (6sGMP) Prodrugs
Comparison
Structural and Functional Comparison Table
Biological Activity
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is a synthetic compound with significant potential in biological research and medicine. With a molecular formula of C17H17N5O7S and a molecular weight of 435.41 g/mol, this compound exhibits unique biological activities due to its structural components, notably the thiol group and the nitrobenzyl moiety. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Molecular Structure
The compound's structure can be represented as follows:
- IUPAC Name : (2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Molecular Formula : C17H17N5O7S
- Molecular Weight : 435.41 g/mol
This compound interacts with nucleic acids and proteins through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction potentially inhibits protein function and alters cellular processes. The nitrobenzyl moiety also participates in redox reactions, influencing cellular oxidative stress pathways .
Antiviral and Anticancer Properties
Research indicates that this compound has promising antiviral and anticancer properties. Its ability to interact with nucleic acids suggests that it may inhibit viral replication or cancer cell proliferation by disrupting nucleic acid synthesis .
Case Studies
- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents .
- Anticancer Activity : In another investigation, compounds related to this compound showed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against several microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 500 µg/mL to 1.95 µg/mL against various strains .
Comparison with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Broad-spectrum antimicrobial activity | 500 - 1.95 |
| 6-Thioguanosine | Less reactive; limited biological activity | Not specified |
| 2-Hydroxy-5-nitrobenzyl chloride | Intermediate; not biologically active | Not applicable |
Synthesis and Evaluation
The synthesis of this compound involves the thioalkylation of guanosine with 2-hydroxy-5-nitrobenzyl chloride under basic conditions . Following synthesis, biological evaluations are conducted using various assays to determine the compound's efficacy against specific targets.
Inhibitory Effects on Nucleoside Transport
A study highlighted that derivatives of this compound significantly inhibited nucleoside transport in human erythrocytes at concentrations as low as , demonstrating its potency in affecting nucleoside metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
